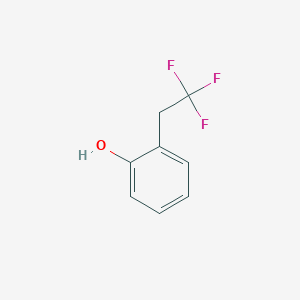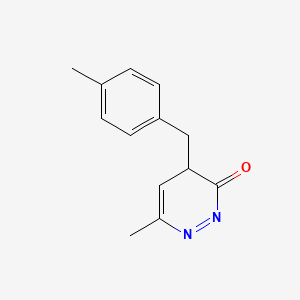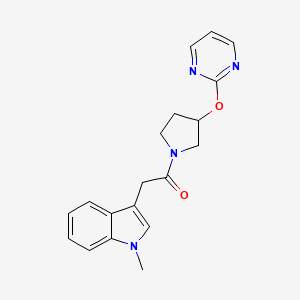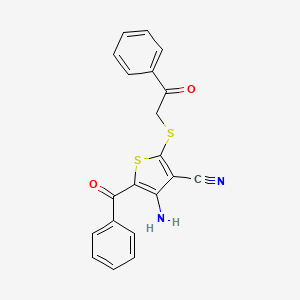
2-(2,2,2-Trifluoroethyl)phenol
Descripción general
Descripción
2-(2,2,2-Trifluoroethyl)phenol is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenol ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the highly electronegative trifluoromethyl group. The presence of this group imparts distinct reactivity and stability to the molecule, making it valuable in various chemical and industrial applications.
Mecanismo De Acción
Target of Action
Similar compounds such as 4-(2,2,2-trifluoroethyl)-l-phenylalanine have been shown to interact with tyrosine–trna ligase, a cytoplasmic enzyme in humans .
Mode of Action
It is known that trifluoroethyl groups can influence the electrostatic properties of molecules . This could potentially affect the interaction of 2-(2,2,2-Trifluoroethyl)phenol with its targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of benzofused heterocycles, suggesting that this compound may also be involved in similar chemical reactions .
Result of Action
It is known that trifluoroethyl groups can influence the electrostatic properties of molecules , which could potentially affect cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s action may be influenced by temperature, pH, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(2,2,2-Trifluoroethyl)phenol typically involves the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction through hydrogenation, diazotization, and hydroxy decomposition . Another method involves the reaction of halophenol with trifluoroethanol in the presence of an alkali metal .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields and purity while minimizing the use of expensive or unstable reagents. The use of catalysts and controlled reaction conditions are common practices to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2,2-Trifluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Addition: The phenolic hydroxyl group can engage in addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Reagents such as alkali metals and halogenated compounds are frequently employed.
Addition: Electrophiles like acyl chlorides and alkyl halides are used under mild conditions.
Major Products Formed:
Oxidation: Trifluoroacetic acid.
Substitution: Various substituted phenols depending on the nucleophile used.
Addition: Phenolic esters and ethers.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroethyl)phenol has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
2,2,2-Trifluoroethanol: Similar in structure but lacks the phenolic hydroxyl group.
Trifluoroacetic acid: An oxidation product of 2-(2,2,2-Trifluoroethyl)phenol.
Hexafluoro-2-propanol: Another fluorinated alcohol with different reactivity and applications.
Uniqueness: this compound is unique due to the combination of the trifluoroethyl group and the phenolic hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity is required.
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHJLBPRGSTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606191.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2606194.png)
![2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one](/img/structure/B2606195.png)


![2-{1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2606201.png)
![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2606203.png)



![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2606208.png)
![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2606209.png)

